

AZD-7762 Hydrochloride: A Technical Guide on its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	AZD-7762 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2 (Checkpoint kinase 1 and 2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, acting as key regulators of cell cycle checkpoints.[2] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3] [4] Many tumor cells have defects in the G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints for survival after DNA damage.[5][6] By inhibiting Chk1 and Chk2, AZD-7762 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells treated with DNA-damaging agents.[7][8] This chemosensitizing activity positions Chk1/2 inhibitors as a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies.[6]

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of **AZD-7762 hydrochloride**. It includes a summary of its in vitro and in vivo activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.

Discovery and Optimization



AZD-7762 was discovered by AstraZeneca through a structure-based design and optimization of a thiophene carboxamide urea high-throughput screening (HTS) hit.[9] The initial lead compound demonstrated good in vitro potency against Chk1 but lacked cellular activity.[9] Subsequent structure-activity relationship (SAR) studies focused on modifying the urea and piperidine moieties of the lead compound to improve its physicochemical properties and cellular potency. This optimization process led to the identification of AZD-7762, a compound with potent dual inhibitory activity against both Chk1 and Chk2.[9]

Mechanism of Action

AZD-7762 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of both Chk1 and Chk2 kinases.[10][11] This reversible binding prevents the phosphorylation of their downstream substrates, such as Cdc25 phosphatases.[3][10] In the presence of DNA damage, activated Chk1 would normally phosphorylate and inactivate Cdc25A and Cdc25C, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2 phases.[3] By inhibiting Chk1, AZD-7762 prevents this inactivation, allowing cells with damaged DNA to prematurely enter mitosis, a process that ultimately results in cell death.[1]

The potentiation of DNA-damaging agents by AZD-7762 is particularly effective in p53-deficient cancer cells.[1] These cells lack a functional G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for DNA repair and survival.[5] By abrogating these remaining checkpoints, AZD-7762 selectively sensitizes p53-mutant tumor cells to chemotherapy and radiation.[13][14]

Preclinical Data In Vitro Activity

AZD-7762 has demonstrated potent inhibitory activity against Chk1 and Chk2 in biochemical assays and significant chemosensitizing effects in various cancer cell lines.



Assay Type	Target/Cell Line	Key Parameter	Value	Reference
Biochemical Assay	Chk1	IC50	5 nM	[1][10]
Biochemical Assay	Chk2	IC50	5 nM	
Biochemical Assay	Chk1	Ki	3.6 nM	[10][11]
Checkpoint Abrogation	Camptothecin- induced G2 arrest	EC50	10 nM	[10][11]
Cytotoxicity (as single agent)	Neuroblastoma cell lines	IC50	82.6 - 505.9 nM	[10]
Chemosensitizati on (Gemcitabine)	SW620 cells	GI50 (Gemcitabine alone)	24.1 nM	[10]
Chemosensitizati on (Gemcitabine)	SW620 cells	GI50 (Gemcitabine + AZD-7762)	1.08 nM	[10]
Chemosensitizati on (Topotecan)	MDA-MB-231 cells	GI50 (Topotecan alone)	2.25 μΜ	[10]
Chemosensitizati on (Topotecan)	MDA-MB-231 cells	GI50 (Topotecan + AZD-7762)	0.15 μΜ	[10]
Radiosensitizatio n (p53-mutant cell lines)	-	Dose Modification Factor (DMF)	1.6 - 1.7	[14]
Radiosensitizatio n (p53-wild-type cell lines)	-	Dose Modification Factor (DMF)	1.1 - 1.2	[14]



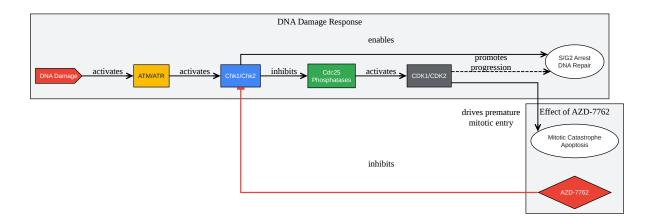
In Vivo Activity

In vivo studies using xenograft models have confirmed the ability of AZD-7762 to potentiate the antitumor activity of various DNA-damaging agents.

Xenograft Model	Treatment Combination	Key Finding	Reference
H460-DNp53 (Rat)	Gemcitabine (10 mg/kg) + AZD-7762 (10 mg/kg)	%T/C = 48	[1]
H460-DNp53 (Rat)	Gemcitabine (10 mg/kg) + AZD-7762 (20 mg/kg)	%T/C = 32	[1]
SW620 (Mouse)	Irinotecan + AZD- 7762	Significant increase in %T/C to -66% and -67%	[1]
Pancreatic Tumor Xenografts	Gemcitabine + Radiation + AZD-7762	Significantly prolonged time to tumor volume doubling	[12]
HT29 (Mouse)	Radiation + AZD-7762	Significant radiation enhancement	[14]

Signaling Pathways and Experimental Workflows

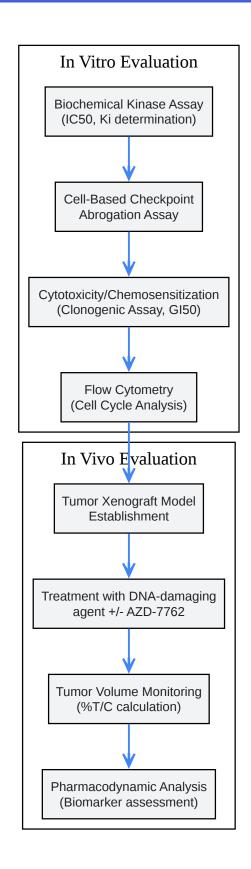




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Caption: Mechanism of action of AZD-7762 in the context of the DNA damage response pathway.





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Caption: General experimental workflow for the preclinical evaluation of AZD-7762.



Experimental Protocols Chk1 Scintillation Proximity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by recombinant human Chk1.

Materials:

- Recombinant human Chk1 (expressed as a GST-fusion protein in insect cells)
- Synthetic peptide substrate: N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR[1][10]
- [y-33P]ATP
- · Assay buffer
- AZD-7762 or other test compounds
- Scintillation proximity assay (SPA) beads

Protocol:

- Prepare a reaction mixture containing the Chk1 enzyme, the peptide substrate (0.8 μ M), and ATP (1 μ M, including [y-33P]ATP) in the assay buffer.[1][10]
- Add varying concentrations of AZD-7762 to the reaction mixture.
- Incubate the reaction at room temperature for a specified time to allow for phosphorylation.
- Stop the reaction and add SPA beads.
- Incubate to allow the biotinylated peptide to bind to the streptavidin-coated beads.
- Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of peptide phosphorylation.
- Calculate the IC50 value, which is the concentration of AZD-7762 that inhibits 50% of the Chk1 kinase activity.



Checkpoint Abrogation Assay

This assay determines the ability of AZD-7762 to overcome a DNA damage-induced G2 cell cycle arrest.

Materials:

- Cancer cell line (e.g., HT29)
- Camptothecin (DNA-damaging agent)
- Nocodazole (mitotic inhibitor)
- AZD-7762
- Antibody against phospho-histone H3 (a marker of mitosis)
- Flow cytometer

Protocol:

- Treat cells with camptothecin for 2 hours to induce a G2 arrest.[1]
- Add AZD-7762 or vehicle control and nocodazole to the cells and incubate for 20 hours.[1]
 Nocodazole traps cells that enter mitosis.
- · Fix and permeabilize the cells.
- Stain the cells with an antibody against phospho-histone H3.
- Analyze the percentage of phospho-histone H3 positive cells by flow cytometry. An increase
 in the percentage of mitotic cells in the presence of AZD-7762 indicates abrogation of the G2
 checkpoint.[1]

In Vivo Xenograft Studies

These studies evaluate the efficacy of AZD-7762 in combination with chemotherapy in a living organism.



Materials:

- Immunocompromised mice or rats
- Human tumor cells for implantation (e.g., H460-DNp53, SW620)
- DNA-damaging agent (e.g., gemcitabine, irinotecan)
- AZD-7762 formulated for in vivo administration
- Calipers for tumor measurement

Protocol:

- Inject tumor cells subcutaneously into the flank of the animals.
- Allow the tumors to grow to a palpable size.
- Randomize the animals into different treatment groups (e.g., vehicle control, DNA-damaging agent alone, AZD-7762 alone, combination therapy).
- Administer the treatments according to a predefined schedule. For example, gemcitabine followed by AZD-7762 four hours later.[1]
- Measure the tumor volume using calipers at regular intervals.
- Calculate the percent treated/control (%T/C) value to assess antitumor efficacy. A lower %T/C value indicates greater efficacy.
- Monitor the animals for any signs of toxicity.

Clinical Development and Discontinuation

AZD-7762 entered a Phase I clinical trial in combination with gemcitabine for patients with advanced solid tumors.[3][15] The study aimed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of the combination.[3][16] While the combination showed some signs of antitumor activity, with two non-small-cell lung cancer patients achieving partial responses, the development of AZD-7762 was ultimately discontinued due to



unpredictable cardiac toxicity.[3][15][17] Dose-limiting toxicities included grade 3 troponin I increase and grade 3 myocardial ischemia.[3][15]

Conclusion

AZD-7762 is a potent dual inhibitor of Chk1 and Chk2 that demonstrated significant preclinical activity in potentiating the efficacy of DNA-damaging agents, particularly in p53-deficient cancer models. Its discovery and development provided valuable insights into the therapeutic potential of targeting the DNA damage response pathway. Although its clinical development was halted due to cardiac toxicity, the extensive preclinical data generated for AZD-7762 continues to inform the development of next-generation Chk1/2 inhibitors with improved safety profiles. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

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